molecular formula C15H16N4O5S2 B2677138 Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-97-8

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2677138
CAS No.: 391874-97-8
M. Wt: 396.44
InChI Key: FNTBKZLWRJTRHW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound featuring a thiadiazole ring, a nitrobenzamide group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Nitrobenzamide Group: The nitrobenzamide group is introduced through a nucleophilic substitution reaction, where 4-methyl-3-nitrobenzoic acid is converted to its acyl chloride derivative and then reacted with the thiadiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Alcohol Derivatives: From the reduction of the ester group.

    Functionalized Thiadiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to certain biological substrates. It may also serve as a probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a precursor for developing new drugs. The nitrobenzamide group is known for its antimicrobial properties, and modifications of this compound could lead to novel antibiotics or antifungal agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiadiazole ring.

Mechanism of Action

The mechanism by which Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzamide group can interact with active sites of enzymes, potentially inhibiting their activity. The thiadiazole ring may also participate in binding interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: Lacks the nitro group, which may reduce its antimicrobial activity.

    Methyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its solubility and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

1,3,4-Thiadiazoles have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit properties such as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic effects. The sulfur atom in the thiadiazole ring enhances lipophilicity and facilitates cellular membrane penetration, making them effective in interacting with various biological targets .

Synthesis of this compound

The synthesis of this compound involves several key steps:

  • Formation of Thiadiazole Derivative : The initial step includes the reaction of 4-methyl-3-nitrobenzamide with appropriate thioketones to form the thiadiazole core.
  • Esterification : The thiadiazole derivative is then reacted with ethyl acrylate or a similar reagent to introduce the ethyl ester group.
  • Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Antitumor Activity

Recent studies have highlighted the potential of thiadiazole derivatives as antitumor agents. For instance:

  • Cytotoxicity Studies : this compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that this compound can inhibit cell proliferation in K562 chronic myelogenous leukemia cells with an IC50 value indicating potent activity .

Antibacterial and Antifungal Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Effects : Compounds similar to this compound exhibit moderate antibacterial activity against strains like Xanthomonas oryzae and Xanthomonas campestris .
  • Antifungal Activity : Some derivatives have demonstrated promising antifungal activity against pathogens such as Phytophthora infestans, with effective concentrations significantly lower than those of standard antifungal agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Kinase Inhibition : The compound may inhibit specific protein kinases involved in cancer cell signaling pathways. For example, molecular modeling studies suggest that the nitro group on the benzamide moiety enhances binding affinity to target kinases .
  • Cell Cycle Arrest : Preliminary data indicate that treatment with this compound may lead to cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

StudyCompound TestedActivityResult
Thiadiazole DerivativeAntitumorIC50 = 7.4 µM against K562 cells
Various ThiadiazolesAntifungalEC50 = 3.43 µg/ml against P. infestans
N-(5-Ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamideAntibacterialModerate activity against Xoo

Properties

IUPAC Name

ethyl 2-[[5-[(4-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-8(2)11(7-10)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTBKZLWRJTRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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